Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate
Description
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups
Properties
CAS No. |
672302-94-2 |
|---|---|
Molecular Formula |
C16H18NO3PS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[diethoxyphosphoryl(naphthalen-2-yl)methyl] thiocyanate |
InChI |
InChI=1S/C16H18NO3PS/c1-3-19-21(18,20-4-2)16(22-12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3 |
InChI Key |
MGFNSIQHFVWKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC2=CC=CC=C2C=C1)SC#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a naphthyl-substituted halomethyl thiocyanate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halomethyl thiocyanate, resulting in the formation of the desired phosphonate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through techniques like distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups, such as amines or thiols.
Substitution: The phosphonate ester can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or thiols. Substitution reactions can result in a variety of phosphonate derivatives with different functional groups.
Scientific Research Applications
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate ester can form strong bonds with metal ions or other electrophilic centers, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl [(naphthalen-2-yl)(cyano)methyl]phosphonate: Similar structure but with a cyano group instead of a thiocyanate group.
Diethyl [(naphthalen-2-yl)(methyl)phosphonate: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Diethyl [(phenyl)(thiocyanato)methyl]phosphonate: Contains a phenyl group instead of a naphthalene ring, affecting its chemical properties and reactivity.
Uniqueness
Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate is unique due to the presence of both a naphthalene ring and a thiocyanate group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
